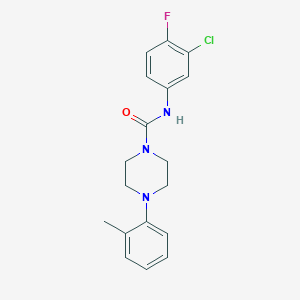![molecular formula C16H15F2NO2 B277813 N-[2-(difluoromethoxy)phenyl]-3,4-dimethylbenzamide](/img/structure/B277813.png)
N-[2-(difluoromethoxy)phenyl]-3,4-dimethylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(difluoromethoxy)phenyl]-3,4-dimethylbenzamide, also known as DFB or DFB-OMe, is a chemical compound that has gained significant attention in scientific research for its potential as a therapeutic agent. DFB-OMe is a member of the benzamide class of compounds and is structurally similar to other benzamide derivatives, such as sulpiride and amisulpride.
作用機序
The exact mechanism of action of N-[2-(difluoromethoxy)phenyl]-3,4-dimethylbenzamide-OMe is not fully understood, but it is believed to act through multiple pathways. In cancer cells, N-[2-(difluoromethoxy)phenyl]-3,4-dimethylbenzamide-OMe has been found to inhibit the activity of several enzymes involved in cell growth and proliferation, including topoisomerase II and histone deacetylase. It has also been found to induce oxidative stress, which can lead to cell death. In inflammation, N-[2-(difluoromethoxy)phenyl]-3,4-dimethylbenzamide-OMe has been found to inhibit the activity of the transcription factor NF-κB, which is involved in the regulation of immune responses. In neurological disorders, N-[2-(difluoromethoxy)phenyl]-3,4-dimethylbenzamide-OMe has been found to have antioxidant and anti-inflammatory effects, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
N-[2-(difluoromethoxy)phenyl]-3,4-dimethylbenzamide-OMe has been found to have a variety of biochemical and physiological effects. In cancer cells, it has been found to inhibit cell growth and induce apoptosis. It has also been found to inhibit the formation of new blood vessels, which is important for the growth and spread of cancer cells. In inflammation, N-[2-(difluoromethoxy)phenyl]-3,4-dimethylbenzamide-OMe has been found to inhibit the production of pro-inflammatory cytokines and chemokines. It has also been found to reduce the infiltration of immune cells into inflamed tissues. In neurological disorders, N-[2-(difluoromethoxy)phenyl]-3,4-dimethylbenzamide-OMe has been found to have neuroprotective effects and has been shown to improve cognitive function in animal models of Alzheimer's disease.
実験室実験の利点と制限
One advantage of using N-[2-(difluoromethoxy)phenyl]-3,4-dimethylbenzamide-OMe in lab experiments is its broad range of potential therapeutic applications. It has been found to have potential in cancer, inflammation, and neurological disorders, making it a versatile compound for research. Another advantage is its relatively low toxicity, which makes it a safer alternative to other compounds that may have more severe side effects. However, one limitation of using N-[2-(difluoromethoxy)phenyl]-3,4-dimethylbenzamide-OMe in lab experiments is its limited solubility in water, which can make it difficult to administer in certain experimental settings. Another limitation is its relatively low potency compared to other compounds, which may require higher concentrations to achieve therapeutic effects.
将来の方向性
There are several future directions for research on N-[2-(difluoromethoxy)phenyl]-3,4-dimethylbenzamide-OMe. One area of research is the development of more potent derivatives of N-[2-(difluoromethoxy)phenyl]-3,4-dimethylbenzamide-OMe that may have improved therapeutic efficacy. Another area of research is the investigation of the mechanisms of action of N-[2-(difluoromethoxy)phenyl]-3,4-dimethylbenzamide-OMe in different therapeutic contexts. This may lead to the identification of new targets for therapeutic intervention. Additionally, further studies are needed to evaluate the safety and efficacy of N-[2-(difluoromethoxy)phenyl]-3,4-dimethylbenzamide-OMe in animal models and in clinical trials. Finally, the development of new methods for the synthesis and purification of N-[2-(difluoromethoxy)phenyl]-3,4-dimethylbenzamide-OMe may improve its accessibility for research purposes.
合成法
The synthesis of N-[2-(difluoromethoxy)phenyl]-3,4-dimethylbenzamide-OMe involves the reaction of 3,4-dimethylbenzoic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 2-(difluoromethoxy)aniline in the presence of a base such as triethylamine to yield N-[2-(difluoromethoxy)phenyl]-3,4-dimethylbenzamide-OMe. The purity of N-[2-(difluoromethoxy)phenyl]-3,4-dimethylbenzamide-OMe can be improved through recrystallization or column chromatography.
科学的研究の応用
N-[2-(difluoromethoxy)phenyl]-3,4-dimethylbenzamide-OMe has been found to have potential therapeutic applications in a variety of areas, including cancer, inflammation, and neurological disorders. In cancer research, N-[2-(difluoromethoxy)phenyl]-3,4-dimethylbenzamide-OMe has been shown to inhibit the growth of several types of cancer cells, including breast, prostate, and lung cancer cells. It has also been found to induce apoptosis, or programmed cell death, in cancer cells. Inflammation is another area of research where N-[2-(difluoromethoxy)phenyl]-3,4-dimethylbenzamide-OMe has shown promise. It has been found to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the immune response. In neurological disorders, N-[2-(difluoromethoxy)phenyl]-3,4-dimethylbenzamide-OMe has been found to have neuroprotective effects and has been studied for its potential in treating Alzheimer's disease and other neurodegenerative disorders.
特性
製品名 |
N-[2-(difluoromethoxy)phenyl]-3,4-dimethylbenzamide |
|---|---|
分子式 |
C16H15F2NO2 |
分子量 |
291.29 g/mol |
IUPAC名 |
N-[2-(difluoromethoxy)phenyl]-3,4-dimethylbenzamide |
InChI |
InChI=1S/C16H15F2NO2/c1-10-7-8-12(9-11(10)2)15(20)19-13-5-3-4-6-14(13)21-16(17)18/h3-9,16H,1-2H3,(H,19,20) |
InChIキー |
LYNFINZRYYAWJZ-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2OC(F)F)C |
正規SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2OC(F)F)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![6-[(2-{[4-(3-Chlorophenyl)-1-piperazinyl]carbonyl}anilino)carbonyl]-3-cyclohexene-1-carboxylicacid](/img/structure/B277747.png)
![6-[Oxo-[2-[oxo-(2-phenylethylamino)methyl]anilino]methyl]-1-cyclohex-3-enecarboxylic acid](/img/structure/B277748.png)
![5-Amino-2-[(4-ethyl-1-piperazinyl)carbonyl]benzoic acid](/img/structure/B277749.png)

![N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-N'-pentanoylthiourea](/img/structure/B277752.png)